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Compound of Interest

Compound Name: Methyl 4-nitrobutanoate

Cat. No.: B135756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 4-nitrobutanoate is a versatile bifunctional molecule containing both a nitro group and

a methyl ester. This unique combination of functional groups makes it a valuable building block

in organic synthesis, particularly for the preparation of various nitrogen-containing compounds,

including amino acids, lactams, and other biologically active molecules. This technical guide

provides an in-depth overview of the chemical properties, synthesis, spectroscopic

characterization, and reactivity of methyl 4-nitrobutanoate, tailored for professionals in

research and drug development.

Chemical and Physical Properties
Methyl 4-nitrobutanoate is a clear, yellow to amber liquid.[1] Its core chemical and physical

properties are summarized in the table below, providing a quick reference for experimental

design and safety considerations.
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Property Value Reference(s)

Molecular Formula C₅H₉NO₄ [2]

Molecular Weight 147.13 g/mol [2]

CAS Number 13013-02-0 [2]

Appearance Clear yellow to amber liquid [1]

Boiling Point 106-110 °C at 9 mmHg [2]

Density 1.149 g/mL at 25 °C [2]

Refractive Index (n²⁰/D) 1.438 [2]

Solubility

Soluble in organic solvents

such as ethanol and ether;

limited solubility in water.

[3]

Flash Point 85 °C (185 °F) - closed cup [4]

Synthesis
A common and straightforward method for the synthesis of methyl 4-nitrobutanoate is the

Fischer esterification of 4-nitrobutyric acid with methanol, catalyzed by a strong acid such as

sulfuric acid.

Experimental Protocol: Fischer Esterification of 4-
Nitrobutyric Acid
Materials:

4-nitrobutyric acid

Methanol (anhydrous)

Concentrated sulfuric acid

Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Ethyl acetate or diethyl ether

Round-bottom flask

Reflux condenser

Separatory funnel

Beakers and Erlenmeyer flasks

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 4-nitrobutyric acid in an excess of anhydrous methanol (typically 5-10

equivalents).

Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid

(e.g., 0.1-0.2 equivalents) to the stirring solution.

Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours (typically

2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Solvent Removal: Remove the excess methanol using a rotary evaporator.

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated

aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude
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methyl 4-nitrobutanoate.

Purification: The crude product can be purified by vacuum distillation to obtain the final

product.

4-Nitrobutyric Acid

Reaction MixtureMethanol

H2SO4 (cat.)

Reflux Work-upCool, Extract PurificationVacuum Distillation Methyl 4-nitrobutanoateHeat

Click to download full resolution via product page

Figure 1: Synthetic workflow for methyl 4-nitrobutanoate via Fischer esterification.

Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization and purity assessment of methyl 4-
nitrobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show three distinct signals:

A singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.

A triplet for the methylene protons adjacent to the nitro group (-CH₂NO₂) at approximately

4.4 ppm.

A multiplet (likely a pentet) for the methylene protons in the middle of the chain (-

CH₂CH₂CH₂-) around 2.2 ppm.
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A triplet for the methylene protons adjacent to the ester group (-CH₂COOCH₃) at

approximately 2.5 ppm.

¹³C NMR (Predicted): The carbon NMR spectrum is expected to show five signals:

The carbonyl carbon of the ester at approximately 172 ppm.

The carbon attached to the nitro group at approximately 75 ppm.

The methyl carbon of the ester at approximately 52 ppm.

The two methylene carbons of the chain at approximately 28 ppm and 22 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of methyl 4-nitrobutanoate will exhibit characteristic absorption bands for its

functional groups:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1550

cm⁻¹ and 1350 cm⁻¹, respectively.[5]

Ester Group (C=O): A strong carbonyl stretching band in the region of 1750-1730 cm⁻¹.[5]

Ester Group (C-O): Stretching vibrations in the 1300-1000 cm⁻¹ region.[5]

Alkyl C-H: Stretching vibrations in the 3000-2850 cm⁻¹ range.[5]

Mass Spectrometry (MS)
In mass spectrometry, methyl 4-nitrobutanoate is expected to undergo fragmentation.

Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or the

entire ester group. For nitroalkanes, the loss of the nitro group (NO₂) is a characteristic

fragmentation. The molecular ion peak (M⁺) may be observed, but its intensity can vary.

Reactivity and Synthetic Applications
The dual functionality of methyl 4-nitrobutanoate allows for a wide range of chemical

transformations, making it a valuable intermediate in organic synthesis.
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Reactions Involving the Nitro Group
The nitro group can be readily reduced to a primary amine, providing a route to γ-amino esters

and their derivatives, such as pyrrolidones.

Experimental Protocol: Reduction of Methyl 4-nitrobutanoate

Materials:

Methyl 4-nitrobutanoate

Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

Hydrogen source (e.g., Hydrogen gas or ammonium formate)

Solvent (e.g., Methanol or Ethanol)

Filtration apparatus

Procedure (Catalytic Hydrogenation):

Dissolve methyl 4-nitrobutanoate in a suitable solvent (e.g., methanol) in a hydrogenation

vessel.

Add a catalytic amount of Pd/C (typically 5-10 mol%).

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC or disappearance of starting material).

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove

the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-

aminobutanoate.
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Figure 2: Reduction of the nitro group and subsequent cyclization.

The α-protons to the nitro group are acidic and can be deprotonated by a base to form a

nitronate anion. This anion can then act as a nucleophile in a Henry reaction with aldehydes or

ketones to form β-nitro alcohols.[6] This reaction is a powerful tool for C-C bond formation.[6]

Experimental Protocol: Henry Reaction with an Aldehyde

Materials:

Methyl 4-nitrobutanoate

Aldehyde (e.g., benzaldehyde)

Base (e.g., a catalytic amount of a suitable amine base or an inorganic base)

Solvent (e.g., THF, CH₂Cl₂)

Procedure:

Dissolve methyl 4-nitrobutanoate and the aldehyde in the chosen solvent.

Add a catalytic amount of the base to the solution.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

TLC.

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
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Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain

the crude β-nitro alcohol, which can be further purified by chromatography.

Methyl 4-nitrobutanoate

ReactionAldehyde (R-CHO)

Base (cat.)

β-Nitro AlcoholC-C Bond Formation
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Figure 3: The Henry reaction of methyl 4-nitrobutanoate with an aldehyde.

The nitro group of a primary or secondary nitroalkane can be converted into a carbonyl group

via the Nef reaction.[7] This involves the formation of a nitronate salt followed by acidic

hydrolysis.[7]

Reactions Involving the Ester Group
The methyl ester functionality can undergo typical ester reactions such as hydrolysis,

amidation, and reduction.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the

corresponding carboxylic acid (4-nitrobutyric acid).

Amidation: Reaction with amines can form the corresponding amides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the

ester to a primary alcohol. Note that LiAlH₄ can also reduce the nitro group.

Safety and Handling
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Methyl 4-nitrobutanoate should be handled with appropriate safety precautions. It is a

combustible liquid and may cause skin, eye, and respiratory irritation.[8] Always work in a well-

ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion
Methyl 4-nitrobutanoate is a synthetically useful building block with two distinct and reactive

functional groups. Its ability to participate in a variety of chemical transformations, including

reduction of the nitro group, C-C bond formation via the Henry reaction, and standard ester

manipulations, makes it a valuable precursor for the synthesis of a diverse range of target

molecules in the fields of pharmaceutical and materials science. This guide provides a

foundational understanding of its properties and reactivity to aid researchers in its effective

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b135756#methyl-4-nitrobutanoate-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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